molecular formula C14H14N4O B11859599 2-(9-Benzyl-9H-purin-6-yl)ethanol

2-(9-Benzyl-9H-purin-6-yl)ethanol

Cat. No.: B11859599
M. Wt: 254.29 g/mol
InChI Key: CNHQUFZYATXBAQ-UHFFFAOYSA-N
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Description

2-(9-Benzyl-9H-purin-6-yl)ethanol is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by a purine ring structure substituted with a benzyl group at the 9th position and an ethanol group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Benzyl-9H-purin-6-yl)ethanol typically involves the reaction of 6-chloro-9-(tetrahydropyran-2-yl)purine with benzyl alcohol in the presence of a base such as triethylamine. The reaction mixture is heated at 45°C for several hours to facilitate the substitution reaction . After the reaction is complete, the mixture is cooled, and the product is isolated by filtration and purification techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(9-Benzyl-9H-purin-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Benzylpurine carboxylic acid or benzylpurine aldehyde.

    Reduction: Dihydrobenzylpurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(9-Benzyl-9H-purin-6-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9-Benzyl-9H-purin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The benzyl group enhances the compound’s binding affinity to these enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9-Benzyl-9H-purin-6-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and ethanol groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-(9-benzylpurin-6-yl)ethanol

InChI

InChI=1S/C14H14N4O/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2

InChI Key

CNHQUFZYATXBAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCO

Origin of Product

United States

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